N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide
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Overview
Description
N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide is a synthetic compound with a unique structure that combines a furan ring, a pyridine ring, and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide typically involves multi-step reactions starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the Furan Ring: The furan ring can be synthesized via a catalyst-free, one-pot synthesis involving the reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide.
Formation of the Pyridine Ring: The pyridine ring can be synthesized using pyridine-3-carboxaldehyde as a starting material.
Coupling Reactions: The furan and pyridine rings are coupled using various reagents and catalysts, such as 3-(furan-3-yl)acrylic acid and pyridine-3-carboxaldehyde.
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring is formed through cyclization reactions involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimization for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets. For instance, as a prolyl oligopeptidase (POP) inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neuropeptides and thereby modulating their levels in the central nervous system. This can lead to potential therapeutic effects in neurodegenerative diseases and oncology.
Comparison with Similar Compounds
Similar Compounds
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide: Another compound with a similar structure, known for its inhibitory activity against prolyl oligopeptidase (POP).
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also exhibit inhibitory activity against enzymes like CDK2, making them potential candidates for cancer treatment.
Uniqueness
N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide stands out due to its combination of a furan ring, a pyridine ring, and a tetrahydropyran ring, which imparts unique chemical and biological properties. Its potential as a POP inhibitor and its diverse applications in medicinal chemistry, materials science, and industrial research highlight its significance in scientific research.
Properties
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c25-21(22(7-10-26-11-8-22)20-4-2-1-3-5-20)24-14-17-12-19(15-23-13-17)18-6-9-27-16-18/h1-6,9,12-13,15-16H,7-8,10-11,14H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXPTVZORYUZNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=CC(=CN=C3)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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